Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Description
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a useful research compound. Its molecular formula is C11H12Br2N2O2 and its molecular weight is 364.037. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research has explored the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, due to their potential pharmacological properties. For example, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities highlight the interest in such compounds for therapeutic purposes (Abignente et al., 1982).
- Another study focused on the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which were then hydrolyzed to carboxylic acids and tested for similar biological activities, indicating a broader interest in imidazo[1,2-a] derivatives for potential medical applications (Abignente et al., 1984).
- The anti-hepatitis B virus (HBV) activity of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives has been investigated, showing that some compounds are highly effective in inhibiting HBV DNA replication. This research suggests the potential of such derivatives in antiviral therapies (Chen et al., 2011).
Properties
IUPAC Name |
ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8;/h4-6H,3H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQGMBWLCOWKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724373 |
Source
|
Record name | Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332589-38-4 |
Source
|
Record name | Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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